molecular formula C10H9N5O2S B7481351 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]guanidine

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]guanidine

Cat. No.: B7481351
M. Wt: 263.28 g/mol
InChI Key: ZVKVSJYNMPQIJZ-UHFFFAOYSA-N
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Description

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]guanidine is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]guanidine typically involves the reaction of 4-nitrobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with guanidine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]guanidine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]guanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]guanidine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the guanidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine
  • 2-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]guanidine
  • 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]guanidine

Uniqueness

2-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]guanidine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N5O2S/c11-9(12)14-10-13-8(5-18-10)6-1-3-7(4-2-6)15(16)17/h1-5H,(H4,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVKVSJYNMPQIJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N=C(N)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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